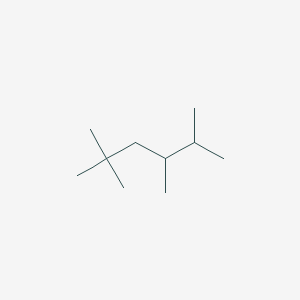
2,2,4,5-Tetramethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5-Tetramethylhexane, also known as this compound, is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Characteristics
Physical Properties:
- Molecular Weight: 142.28 g/mol
- Boiling Point: Approximately 138.8°C
- Density: 0.734 g/cm³
- Flash Point: 31.6°C
These properties make 2,2,4,5-tetramethylhexane suitable for specific applications in research and industry.
Analytical Chemistry
This compound is widely utilized as a reference compound in gas chromatography (GC). Its well-defined structure allows for accurate calibration of GC instruments and comparison of retention times with other compounds.
Biological Studies
Research into the biological activities of this compound has revealed potential interactions with biological molecules. Its derivatives are studied for their effects on enzyme activity and cellular processes.
Case Study: Enzyme Interaction
- A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that certain derivatives could modulate enzyme activity, suggesting potential therapeutic applications.
Industrial Applications
In industrial settings, this compound serves as a solvent in various chemical processes. Its stability and low reactivity make it an ideal candidate for use in formulations requiring inert conditions.
Table 1: Summary of Applications
Propiedades
Número CAS |
16747-42-5 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,2,4,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)9(3)7-10(4,5)6/h8-9H,7H2,1-6H3 |
Clave InChI |
KDRZICOOQNIJDN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)CC(C)(C)C |
SMILES canónico |
CC(C)C(C)CC(C)(C)C |
Key on ui other cas no. |
16747-42-5 |
Sinónimos |
2,2,4,5-tetramethylhexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















